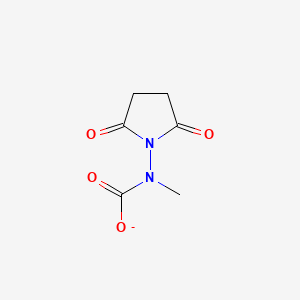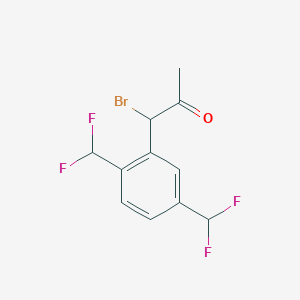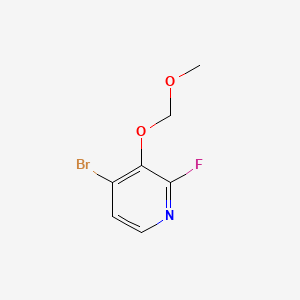![molecular formula C16H14N2O2 B14073175 N-[3-(Benzyloxy)phenyl]-2-cyanoacetamide CAS No. 128259-52-9](/img/structure/B14073175.png)
N-[3-(Benzyloxy)phenyl]-2-cyanoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-cyano-N-[3-(phenylmethoxy)phenyl]- is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes an acetamide group, a cyano group, and a phenylmethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-cyano-N-[3-(phenylmethoxy)phenyl]- typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . These methods are versatile and economical, making them suitable for both laboratory and industrial production.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-cyano-N-[3-(phenylmethoxy)phenyl]- undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide group can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano and acetamide groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, substituted aryl or heteryl amines, and various bidentate reagents. Reaction conditions often involve solvent-free methods or the use of solvents like dimethylformamide (DMF) and acetic anhydride .
Major Products
The major products formed from these reactions are typically heterocyclic compounds, which have significant biological and chemical properties .
Scientific Research Applications
Acetamide, 2-cyano-N-[3-(phenylmethoxy)phenyl]- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Acetamide, 2-cyano-N-[3-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The cyano and acetamide groups play crucial roles in its reactivity, enabling it to form stable complexes with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N-substituted cyanoacetamides, such as:
- Cyanoacetamide
- Malonamide nitrile
- Nitrilomalonamide
- 2-Cyanoacetamide
- α-Cyanoacetamide
- Cyanoiminoacetic acid
Uniqueness
What sets Acetamide, 2-cyano-N-[3-(phenylmethoxy)phenyl]- apart from these similar compounds is the presence of the phenylmethoxyphenyl group.
Properties
CAS No. |
128259-52-9 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-cyano-N-(3-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C16H14N2O2/c17-10-9-16(19)18-14-7-4-8-15(11-14)20-12-13-5-2-1-3-6-13/h1-8,11H,9,12H2,(H,18,19) |
InChI Key |
YIPFNEFZGOFAQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




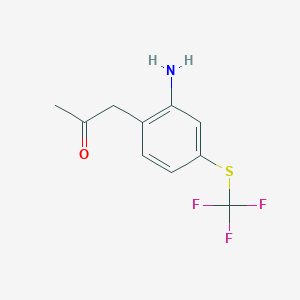

![6-Chloro-7-methyltetrazolo[1,5-b]pyridazine](/img/structure/B14073109.png)
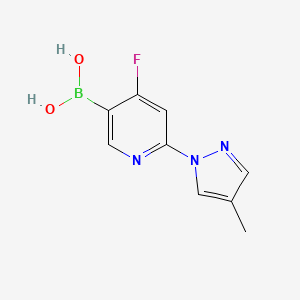
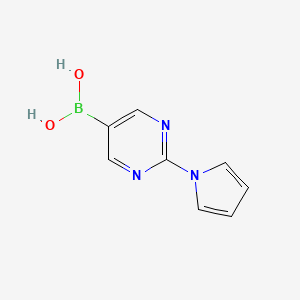

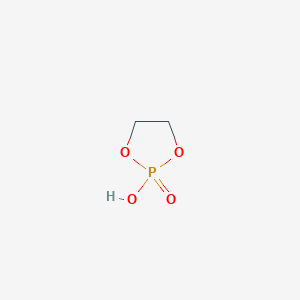
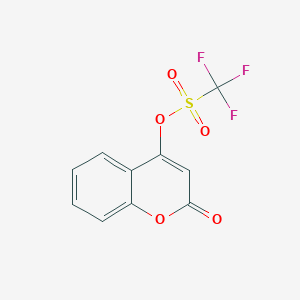
![Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);butylbenzene](/img/structure/B14073153.png)
